![molecular formula C18H12BrClFN3O2S B2517011 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1009515-58-5](/img/structure/B2517011.png)
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a bromo group, a chloro group, a fluoro group, and an amide group. These groups could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis, it’s difficult to provide an exact synthetic route.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromo, chloro, and fluoro groups are all potential sites for nucleophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the halogen groups might increase its density and boiling point compared to similar compounds without these groups.Applications De Recherche Scientifique
Structural and Synthetic Applications
Intermolecular Interactions and Crystal Packing Antipyrine-like derivatives, including those with bromo and chloro substituents, have been synthesized and characterized to understand their intermolecular interactions, crystal packing, and stabilization mechanisms. Studies such as those conducted by Saeed et al. (2020) reveal that crystal packing in these compounds is mainly stabilized by a combination of hydrogen bonds and π-interactions, including C–H⋯π and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations provide insights into the electrostatic energy contributions to molecular stability. Such understanding aids in the design of molecules with desired physical and chemical properties for pharmaceutical applications Saeed et al., 2020.
Synthetic Routes and Characterizations Research on the synthesis and characterization of fluorinated benzothiazepines and pyrazolines, as described by Jagadhani et al. (2015), highlights methodologies to create compounds with potential therapeutic applications. These synthetic strategies involve the formation of chalcones and subsequent reactions to yield specific benzothiazepine and pyrazoline derivatives. Such compounds are structurally characterized using spectral data, laying groundwork for further exploration of their biological activities Jagadhani et al., 2015.
Biological Applications
Antibacterial and Antipathogenic Activities Compounds with specific substituents, including bromo, chloro, and fluoro groups, have been evaluated for their antibacterial and antipathogenic properties. For instance, Limban et al. (2011) synthesized acylthioureas with various halogenated phenyl substituents, demonstrating significant antibacterial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings support the potential of such derivatives in developing new antimicrobial agents with specific mechanisms of action Limban et al., 2011.
Antimicrobial Screening of Novel Analogues Raparla et al. (2013) synthesized benzothiazole and pyrazole analogues, demonstrating the structural influence on pharmacological activity. Their antimicrobial screening showed that specific derivatives possess potent activity against both bacteria and fungi, suggesting the importance of structural modifications in enhancing biological efficacy. This research points to the continued need for innovative synthetic chemistry in drug discovery and development Raparla et al., 2013.
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for this specific compound would provide detailed information.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would be needed. Always consult with a qualified professional when dealing with chemicals.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClFN3O2S/c19-10-1-6-15(20)13(7-10)18(25)22-17-14-8-27(26)9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMFNVQUGEFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
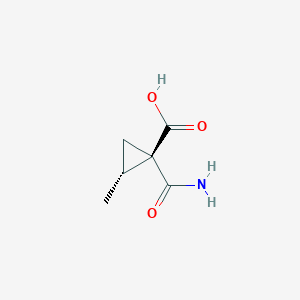
![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)
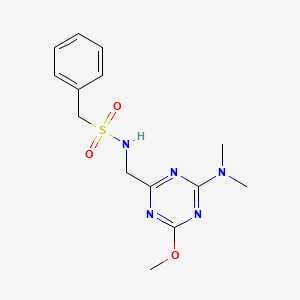
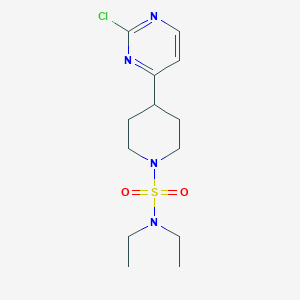
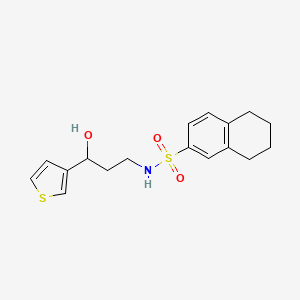
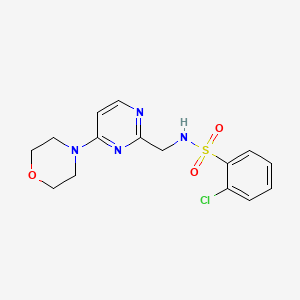
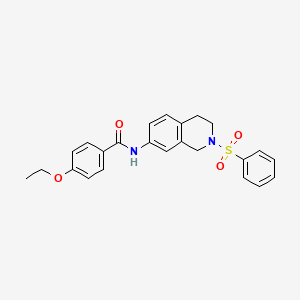
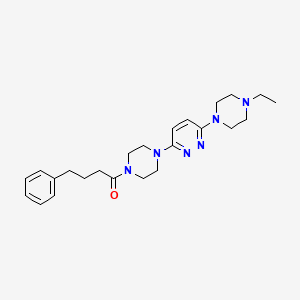
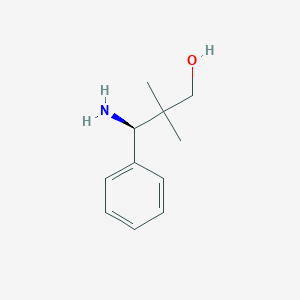
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)
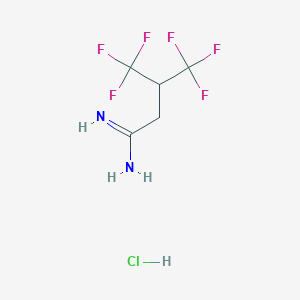
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)